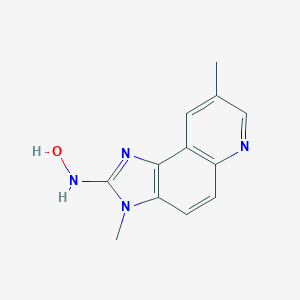
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline (N-OH-DMIQ) is a heterocyclic compound that has been extensively studied for its potential carcinogenic properties. It is a potent mutagen and is commonly found in cooked meat and fish. In recent years, N-OH-DMIQ has gained attention for its potential use in scientific research as a tool for studying DNA damage and repair mechanisms.
Mécanisme D'action
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline is a potent mutagen and carcinogen due to its ability to form DNA adducts. It is believed to act through the formation of reactive intermediates that can bind to DNA and cause mutations. The exact mechanism of action is still under investigation.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and mutations in various cell types. It has also been shown to cause oxidative stress and inflammation in cells. In animal studies, this compound has been shown to induce tumors in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline is a potent mutagen and can be used as a tool for studying DNA damage and repair mechanisms. It has been shown to induce DNA adducts in a dose-dependent manner, making it a useful tool for studying the effects of mutagens on DNA. However, this compound is highly toxic and must be handled with care. It also has a short half-life, making it difficult to study its long-term effects.
Orientations Futures
Future research on N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline could focus on its potential use as a tool for studying DNA damage and repair mechanisms in various cell types. It could also be used to study the role of DNA repair enzymes in repairing DNA damage caused by mutagens. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential role in carcinogenesis.
Méthodes De Synthèse
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline can be synthesized through a multistep process involving the reaction of various chemicals. The most commonly used method involves the reaction of 2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline (DMIQ) with hydrogen peroxide in the presence of a catalyst such as iron or copper.
Applications De Recherche Scientifique
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline has been extensively studied for its potential use in scientific research as a tool for studying DNA damage and repair mechanisms. It is a potent mutagen and has been shown to induce DNA adducts, which can lead to mutations and potentially cancer. This compound has been used to study the role of DNA repair enzymes in repairing DNA damage caused by mutagens.
Propriétés
Numéro CAS |
142038-28-6 |
|---|---|
Formule moléculaire |
C12H12N4O |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
N-(3,8-dimethylimidazo[4,5-f]quinolin-2-yl)hydroxylamine |
InChI |
InChI=1S/C12H12N4O/c1-7-5-8-9(13-6-7)3-4-10-11(8)14-12(15-17)16(10)2/h3-6,17H,1-2H3,(H,14,15) |
Clé InChI |
YZAYFWDVGBEZBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC3=C2N=C(N3C)NO)N=C1 |
SMILES canonique |
CC1=CC2=C(C=CC3=C2N=C(N3C)NO)N=C1 |
Synonymes |
N-hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline OH-Me-IQX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)



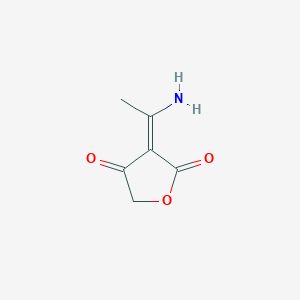
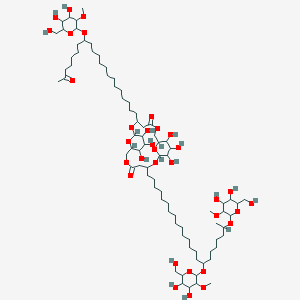

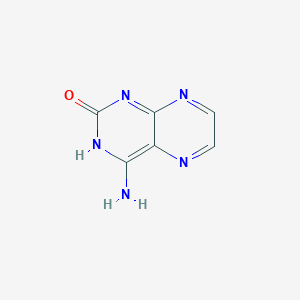
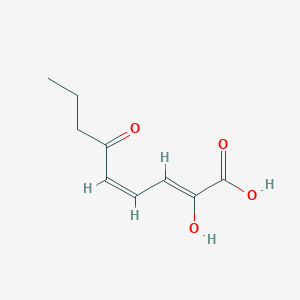
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)

